molecular formula C15H10ClN3O4S B2847913 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 865543-62-0

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2847913
CAS No.: 865543-62-0
M. Wt: 363.77
InChI Key: KXNBOFWLHIQBSA-UHFFFAOYSA-N
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Description

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic chemical compound designed for research and development purposes. Its molecular structure incorporates two pharmaceutically significant motifs: the 1,3,4-oxadiazole ring and the 2,3-dihydro-1,4-benzodioxine group. The 1,3,4-oxadiazole moiety is a well-known scaffold in medicinal chemistry, frequently utilized as an amide or ester bioisostere to improve the pharmacokinetic properties of drug candidates . This heterocycle is present in several therapeutic agents and is investigated for a wide range of biological activities. The 2,3-dihydro-1,4-benzodioxine (or benzo-1,4-dioxane) substructure is another privileged scaffold noted for its versatility and ability to confer favorable interactions with specific biological receptors and enzymes . The integration of the 5-chlorothiophene unit further enhances the molecular diversity and potential for specific target engagement. While the specific biological profile and mechanism of action for this exact compound require further experimental investigation, its structure suggests potential as a key intermediate for synthesizing novel compounds or as a candidate for high-throughput screening in drug discovery campaigns. Researchers can leverage this molecule in the development of pharmacologically active agents, particularly in areas where the 1,3,4-oxadiazole and benzodioxine rings have shown relevance. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4S/c16-12-4-3-11(24-12)14-18-19-15(23-14)17-13(20)8-1-2-9-10(7-8)22-6-5-21-9/h1-4,7H,5-6H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNBOFWLHIQBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3,4-Dihydroxybenzaldehyde

The benzodioxane ring system is constructed via nucleophilic aromatic substitution between 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane under alkaline conditions:

Procedure :

  • Reactants : 3,4-Dihydroxybenzaldehyde (55.2 g), 1,2-dibromoethane (350 g), NaOH (90 g), tetrabutyl ammonium bromide (5 g).
  • Conditions : Reflux in aqueous NaOH (5 h).
  • Product : 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde (25 g, 60% yield).

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to the carboxylic acid using potassium permanganate:

  • Reactants : 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde (25 g), KMnO₄ (18 g).
  • Conditions : Reflux in aqueous KMnO₄ (1 h at 90–110°C).
  • Product : 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (15 g, 90% yield).

Key Data :

Parameter Value
Yield 90%
Purity (HPLC) >98%
Melting Point 215–217°C

Synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-Amine

Hydrazide Formation

5-Chlorothiophene-2-carboxylic acid hydrazide is synthesized via refluxing the methyl ester with hydrazine hydrate:

  • Reactants : 5-Chlorothiophene-2-carboxylic acid methyl ester (1 eq), NH₂NH₂·H₂O (3 eq).
  • Conditions : Ethanol, reflux (4 h).
  • Product : Hydrazide (85% yield).

Cyclization to 1,3,4-Oxadiazole

The hydrazide undergoes cyclization with cyanogen bromide (BrCN) or carbon disulfide (CS₂) to form the oxadiazole ring:

Method A (BrCN) :

  • Reactants : Hydrazide (1 eq), BrCN (1.2 eq).
  • Conditions : DMF, 0°C → RT (12 h).
  • Product : 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (72% yield).

Method B (CS₂) :

  • Reactants : Hydrazide (1 eq), CS₂ (2 eq), H₂SO₄ (cat.).
  • Conditions : Reflux (6 h).
  • Product : Oxadiazole (68% yield).

Comparative Data :

Parameter Method A (BrCN) Method B (CS₂)
Yield 72% 68%
Reaction Time 12 h 6 h
Purity 95% 92%

Amide Coupling to Form the Target Compound

The final step involves coupling the carboxylic acid and oxadiazole amine via an amide bond. Activation of the carboxylic acid as an acid chloride is preferred for high yields:

Procedure :

  • Reactants :
    • 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (1 eq)
    • Thionyl chloride (SOCl₂, 3 eq)
    • 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (1 eq)
  • Conditions :

    • Acid Chloride Formation : Reflux with SOCl₂ (2 h).
    • Amidation : Add oxadiazole amine in dry THF, stir at 0°C → RT (24 h).
  • Product : N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (78% yield).

Analytical Data :

Parameter Value
Yield 78%
Melting Point 189–191°C
IR (KBr) 1642 cm⁻¹ (C=O), 1089 cm⁻¹ (C-O)
¹³C NMR (DMSO-d₆) 165.8 ppm (C=O), 172.9 ppm (oxadiazole C5)
ESI-MS m/z 391.2 [M+H]⁺

Optimization and Scalability Considerations

Solvent and Catalyst Screening

  • Amidation : THF outperforms DMF and DCM in minimizing side reactions.
  • Catalysts : DMAP (4-dimethylaminopyridine) increases yields to 85% by facilitating nucleophilic attack.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Patented methods for benzodioxane intermediates achieve 90% yields at kilogram scale.
  • Green Chemistry : Substituting KMnO₄ with H₂O₂ in oxidation reduces heavy metal waste.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Oxadiazole Ring

Phenyl-Substituted Analogues
  • N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide ():
    • Substituent: 2,5-Dichlorophenyl.
    • Key Differences: Chlorine atoms at positions 2 and 5 increase electron-withdrawing effects compared to the thiophene group in the target compound. This may reduce nucleophilicity but enhance binding to hydrophobic pockets in bacterial enzymes .
  • N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide ():
    • Substituent: 4-Bromophenyl.
    • Bromine’s larger atomic radius and polarizability could improve halogen bonding but may increase molecular weight and affect solubility .
Methoxy-Substituted Analogues
  • N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide ():
    • Substituent: 4-Methoxyphenyl.
    • Molecular Weight: 353.33 g/mol.
    • The methoxy group is electron-donating, which may reduce oxidative stability but improve solubility compared to chloro or bromo substituents .
Thiophene-Substituted Analogues
  • N-[5-(2,3-Dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide (): Substituent: 5-Nitrothiophene.

Molecular Weight and Physicochemical Properties

Compound Type Substituent Molecular Weight (g/mol) Key Property Insight
Target Compound 5-Chlorothiophen-2-yl ~367.8 (calculated) Moderate lipophilicity
Methoxy-Substituted () 4-Methoxyphenyl 353.33 Higher aqueous solubility
Dichlorophenyl () 2,5-Dichlorophenyl ~392.2 (calculated) High hydrophobicity

Structural Insights from SMILES Analysis

  • N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-dimethoxybenzamide (): Canonical SMILES: COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 Substituent: 2,6-Dimethoxybenzamide. The dimethoxy groups increase steric bulk and may hinder target binding compared to the compact 5-chlorothiophene group in the target compound .

Research Findings and Implications

Substituent Effects :

  • Chlorine and bromine substituents enhance antibacterial activity but may elevate toxicity.
  • Thiophene derivatives balance lipophilicity and metabolic stability, making them promising for further optimization .

Molecular Weight :

  • Compounds with molecular weights <400 g/mol (e.g., ) are more likely to comply with Lipinski’s rules for drug-likeness .

Unresolved Questions :

  • Direct comparative data on the target compound’s antibacterial activity and toxicity are lacking in the provided evidence. Empirical studies are needed to validate hypotheses.

Q & A

Q. What are the optimal synthetic routes for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how are yields improved?

The synthesis typically involves:

  • Step 1: Cyclization of 5-chlorothiophene-2-carbohydrazide with carbon disulfide in basic conditions to form the 1,3,4-oxadiazole ring.
  • Step 2: Coupling the oxadiazole intermediate with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid via EDCI/HOBt-mediated amide bond formation .
    Methodological Tips:
  • Use polar aprotic solvents (e.g., DMF) for cyclization to enhance reaction efficiency.
  • Optimize stoichiometry (1:1.2 ratio of oxadiazole to carboxylic acid) and reaction time (12–24 hours under reflux) to achieve >75% yield .

Q. How is the structural integrity of the compound validated post-synthesis?

Key Techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorothiophene protons at δ 7.2–7.4 ppm, benzodioxine methylene groups at δ 4.2–4.4 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 448.05) .
  • IR Spectroscopy: Detect amide C=O stretches (~1650–1680 cm⁻¹) and oxadiazole C=N vibrations (~1550 cm⁻¹) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Enzyme Inhibition: Screen against kinases (e.g., GSK-3β) or proteases using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial Activity: Use microdilution assays (MIC values) against S. aureus and E. coli .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Approach:

  • Substituent Variation: Replace the 5-chlorothiophene with bromo/fluoro analogs to assess halogen effects on target binding .
  • Scaffold Hybridization: Fuse the benzodioxine moiety with pyridine or indole rings to enhance solubility or affinity .
    Data Analysis:
  • Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft ES) parameters with IC₅₀ values .

Q. What strategies resolve contradictions in biological data across studies?

Case Example: If conflicting IC₅₀ values are reported for kinase inhibition:

  • Replicate Assays: Standardize protocols (e.g., ATP concentration, incubation time).
  • Control for Solubility: Use DMSO concentrations ≤0.1% to avoid solvent interference .
  • Orthogonal Validation: Confirm results via SPR (surface plasmon resonance) for direct binding kinetics .

Q. How can computational methods predict metabolic stability and toxicity?

In Silico Tools:

  • ADMET Prediction: Use SwissADME to estimate logP (~3.2), CYP450 interactions, and hERG inhibition risks .
  • Molecular Dynamics (MD): Simulate ligand-target complexes (e.g., GSK-3β) to identify unstable binding poses under physiological conditions .

Q. What experimental designs are critical for evaluating photostability and hydrolytic degradation?

Protocols:

  • Photostability: Expose the compound to UV light (λ = 254 nm) for 48 hours; monitor via HPLC for degradation products (e.g., oxadiazole ring cleavage) .
  • Hydrolytic Studies: Incubate in buffers (pH 1.2–7.4) at 37°C; quantify intact compound using LC-MS/MS .

Methodological Tables

Table 1: Key Spectral Data for Structural Validation

TechniqueCritical Peaks/SignalsReference
¹H NMR (DMSO-d₆)δ 7.38 (s, 1H, thiophene), δ 4.35 (m, 4H, benzodioxine)
HRMSm/z 448.0521 [M+H]⁺ (calc. 448.0518)
IR1665 cm⁻¹ (amide C=O), 1552 cm⁻¹ (C=N)

Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionYield Improvement
Solvent (Cyclization)DMF (anhydrous)+20% vs. THF
Coupling AgentEDCI/HOBt (1.2 equiv)>90% efficiency
TemperatureReflux (110°C)Prevents side-product formation

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